1-(2-Ethoxyethyl)-1H-indol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethoxyethyl)indol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-15-8-7-14-6-5-10-9-11(13)3-4-12(10)14/h3-6,9H,2,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZCSGWNLSHVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C1C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 2 Ethoxyethyl 1h Indol 5 Amine and Its Analogs
Strategic Approaches to the 1H-Indol-5-amine Core Synthesis
The synthesis of the 1H-indol-5-amine scaffold is a critical first step, leveraging a variety of well-established and modern techniques for forming the indole (B1671886) ring system and introducing the essential amino group at the C5 position.
Established Traditional and Contemporary Methods for Indole Ring Formation
The indole core, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged structure in medicinal chemistry. irjmets.comrsc.org Its synthesis has been the subject of extensive research for over a century, leading to a rich collection of named reactions. nih.gov
Traditional methods, which remain widely used, include the Fischer indole synthesis , developed in 1883. This reaction involves the acid-catalyzed rearrangement of an arylhydrazone, typically formed from a ketone or aldehyde, to produce the indole. irjmets.comrsc.org Other classical approaches include the Bischler-Mohlau synthesis , which condenses anilines with α-haloketones, and the Leimgruber-Batcho synthesis , a versatile method that often starts with o-nitrotoluene derivatives. irjmets.com
Contemporary methods have expanded the synthetic toolkit, often providing milder conditions or novel pathways. The Bartoli indole synthesis , for instance, is an efficient route that reacts ortho-substituted nitroarenes with vinyl Grignard reagents. bhu.ac.in Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have also emerged as powerful tools for constructing the indole ring through the coupling of ortho-haloanilines with alkynes or carbonyl compounds. irjmets.com A classification of indole syntheses can be based on the final bond formed in the heterocyclic ring, highlighting the diverse strategic possibilities available to chemists. nih.gov
Table 1: Overview of Selected Indole Synthesis Methods
| Synthesis Method | Key Reactants | General Description | Citation |
|---|---|---|---|
| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | Acid-catalyzed cyclization and rearrangement of an arylhydrazone. | irjmets.comrsc.org |
| Bischler-Mohlau Synthesis | Arylamine, α-Haloketone | Condensation under basic conditions followed by intramolecular cyclization. | irjmets.com |
| Leimgruber-Batcho Synthesis | o-Nitrotoluene derivative | Cyclization to form the indole core, often followed by reduction. | |
| Bartoli Indole Synthesis | o-Substituted Nitroarene, Vinyl Grignard Reagent | Reaction of a nitroarene with excess vinylmagnesium bromide. | bhu.ac.in |
| Palladium-Catalyzed Synthesis | o-Haloaniline, Alkyne/Ketone | Cross-coupling reaction to form the C-N or C-C bond of the pyrrole ring. | irjmets.com |
Palladium-Catalyzed Hydrogenation for 5-Aminoindole (B14826) Derivatives
A common and effective strategy for producing 5-aminoindole derivatives involves the reduction of a corresponding 5-nitroindole (B16589) precursor. Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for this transformation. d-nb.info The process involves the catalytic hydrogenation of the nitro group (-NO₂) to an amino group (-NH₂).
This method is advantageous due to its high yield and the relatively mild conditions required. For example, 1-methyl-1H-indol-5-amine can be obtained in 60% yield through the Pd/C-catalyzed hydrogenation of its 5-nitro precursor. d-nb.info The preparation of the Pd/C catalyst itself involves depositing palladium, often from a palladium chloride solution, onto a high-surface-area activated carbon support. youtube.com This catalytic system is a cornerstone of many synthetic routes requiring the reduction of nitroarenes to anilines, a key step in forming the 1H-indol-5-amine core. google.com
Nucleophilic Substitution Reactions in Indole Synthesis
Nucleophilic substitution reactions are pivotal in the functionalization of the indole scaffold. In the context of synthesizing 5-aminoindole, these reactions can be employed to introduce the nitrogen functionality prior to ring formation or on a pre-formed indole ring. For instance, a 5-nitroindole can be generated via a nucleophilic substitution reaction, which is then subsequently reduced to the 5-aminoindole. d-nb.info
In some advanced syntheses, the indole ring itself can act as an electrophile. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to undergo regioselective nucleophilic substitution at the C2 position with a variety of nucleophiles, demonstrating the versatility of substitution reactions in creating complex indole derivatives. nii.ac.jp The indole nitrogen can also act as a nucleophile, attacking suitable electrophiles, although this is more relevant to the N-alkylation step discussed below. bhu.ac.in The synthesis of 5-amino-1H-indole derivatives can also be achieved through a multi-step route involving the reaction of an intermediate with sodium azide (B81097) (NaN₃) in a nucleophilic substitution to form an azide derivative, which is later converted to the amine. d-nb.info
Selective N1-Alkylation with the (2-Ethoxyethyl) Moiety
Once the 1H-indol-5-amine core is synthesized, the next critical step is the selective attachment of the (2-ethoxyethyl) group to the indole nitrogen (N1 position). This transformation requires careful control of reaction conditions to ensure high selectivity and efficiency.
N-Alkylation Strategies Utilizing Alkyl Halides and Related Reagents
The N-alkylation of indoles is a fundamental transformation. The classical and most common approach involves deprotonating the indole nitrogen with a strong base, such as sodium hydride (NaH), to form a more nucleophilic indole anion. bhu.ac.inrsc.org This anion then reacts with an appropriate alkylating agent. For the synthesis of the target compound, 1-bromo-2-ethoxyethane or a related (2-ethoxyethyl) halide would be the electrophile of choice.
This two-step protocol—deprotonation followed by reaction with a hazardous alkylating agent like an alkyl halide—is a typical method for producing N-alkylated indoles. google.com Variations exist, including copper-catalyzed methods using N-tosylhydrazones or iron-catalyzed reactions with alcohols. nih.govresearchgate.net Another approach involves reacting the indole with alkylating agents such as dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base. google.com Specifically, the reaction of 5-nitro-1H-indole with 1,2-dibromoethane (B42909) has been reported as a key step in the synthesis of related structures, highlighting the utility of alkyl dihalides in these alkylation processes. d-nb.info
Investigation of Reaction Conditions and Solvent Effects on Alkylation Efficiency
The efficiency and, crucially, the regioselectivity of indole alkylation are highly dependent on the reaction conditions. A significant challenge is to favor N-alkylation over competing C3-alkylation, as the indole anion is an ambident nucleophile. rsc.org
Reaction Temperature: Temperature plays a critical role. In a study involving the alkylation of 2,3-dimethylindole (B146702) with benzyl (B1604629) bromide, increasing the reaction temperature from 50 °C to 80 °C dramatically shifted the selectivity, resulting in complete N-alkylation with a 91% yield. rsc.org
Solvent Choice: The choice of solvent is paramount. Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed for N-alkylation reactions using a base like NaH. rsc.orggoogle.com However, the solvent can profoundly influence the outcome. Switching from DMF to ethereal solvents like THF can lead to poorer regioselectivity and precipitation of the indole salt. rsc.org In some catalytic systems, the solvent can be a switch for regioselectivity; for example, using THF might favor N1-alkylation, while switching to toluene (B28343) under the same catalytic conditions could lead exclusively to C6-alkylation. acs.org Other investigations have identified dichloromethane (B109758) (CH₂Cl₂) or 1,2-dichloroethane (B1671644) as optimal solvents for specific alkylation reactions. nih.govresearchgate.net
Base and Concentration: The choice and amount of base are also key variables. While strong bases like NaH are common, other bases such as potassium carbonate (K₂CO₃) or organic bases are also used. researchgate.netnih.gov The molar concentration of the substrate and the ratio of base to substrate can be optimized to improve yields and selectivity. google.com
Table 2: Influence of Solvents on Indole Alkylation Reactions
| Reaction Type | Optimal Solvent(s) | Observation | Citation |
|---|---|---|---|
| N-alkylation with Alkyl Halide | DMF | Often provides good yield and selectivity for N-alkylation. | rsc.org |
| N-alkylation with Alkyl Halide | THF, CPME, 2-MeTHF | Can result in poorer regioselectivity compared to DMF. | rsc.org |
| Enantioselective aza-Wacker | 1,2-dichloroethane | Resulted in a 72% yield while maintaining good enantioselectivity. | nih.gov |
| Mn-catalyzed Alkylation | Toluene | Identified as the optimal solvent for a specific C-H alkylation. | rsc.org |
| Regiodivergent Alkylation | THF vs. Toluene | In an In(III)-catalyzed system, THF favored N1-alkylation, while toluene favored C6-alkylation. | acs.org |
| Alkylation with Epoxides | Dichloromethane | Identified as the optimal solvent, providing a 93% yield. | researchgate.net |
Protecting Group Strategies for Selective Functionalization
In the synthesis of complex molecules like 1-(2-Ethoxyethyl)-1H-indol-5-amine, which possesses multiple reactive sites—the N1-position of the indole ring and the C5-amino group—a carefully designed protecting group strategy is paramount. bham.ac.uk Protecting groups are temporarily installed to mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. jocpr.comorganic-chemistry.org This approach allows for regioselective modifications that would otherwise be difficult to achieve. bham.ac.uk
An effective protecting group must be easy to introduce and remove in high yields, stable to the reaction conditions it needs to endure, and should not introduce unnecessary complexity. bham.ac.uk For a molecule with both an indole nitrogen and an exocyclic primary amine, an "orthogonal" protection strategy is often employed. This involves using two different protecting groups that can be removed under distinct conditions, allowing for the selective deprotection and functionalization of one site while the other remains protected. bham.ac.ukorganic-chemistry.org
For the C5-amino group, common protecting groups include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is a popular choice due to its stability under a wide range of non-acidic conditions and its straightforward removal with mild acids like trifluoroacetic acid (TFA). organic-chemistry.orgresearchgate.net The 2,5-dimethylpyrrole group has also been effectively used as a protecting group for the 5-amino group during the synthesis of related 5-aminoindole derivatives. acs.org
The indole N1-position can be protected with various groups. Arylsulfonyl groups, such as tosyl (Ts), are common but often require harsh conditions for removal. mdpi.org Carbamates like Boc can also be used for the indole nitrogen. synarchive.com Alkyl groups such as benzyl (Bn), or more labile groups like 2-(trimethylsilyl)ethoxymethyl (SEM), are also utilized. uri.edu The SEM group, for instance, can be cleaved under specific conditions, leaving other protecting groups like Boc intact.
A plausible orthogonal strategy for this compound could involve protecting the C5-amine as a Boc-carbamate and leaving the N1-position substituted with the stable ethoxyethyl group, which itself can be considered a permanent "protecting group" if it is part of the target molecule's final structure. If further N1-modification were needed, a different synthetic route would be required where the ethoxyethyl group is introduced later in the sequence.
Table 1: Common Protecting Groups for Indole and Amine Functionalities
| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |
| Primary Amine | tert-butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) |
| Primary Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |
| Primary Amine | 2,5-Dimethylpyrrole | --- | Hydroxylamine hydrochloride |
| Indole Nitrogen | Arylsulfonyl | e.g., Ts | Reductive or strongly basic conditions |
| Indole Nitrogen | 2-(Trimethylsilyl)ethoxymethyl | SEM | Fluoride sources (e.g., TBAF) or acid |
Derivatization and Scaffold Modification of this compound
The derivatization of the this compound scaffold is key to developing a library of compounds for various applications. This involves functionalizing the indole core and modifying the exocyclic amine.
Functionalization of the Indole Ring at C2, C3, and Other Positions
The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and typically the most reactive towards electrophiles. However, the reactivity can be steered towards other positions through various strategies.
C3-Functionalization : Direct C-H amidation at the C3 position of indoles can be achieved using electrophilic nitrogen sources like N-benzenesulfonyloxyamides in the presence of a Lewis acid such as ZnCl₂. nih.gov This provides a direct route to 3-aminoindole derivatives. nih.gov Other classic electrophilic substitution reactions like the Vilsmeier-Haack reaction (using POCl₃/DMF) or the Mannich reaction (using formaldehyde (B43269) and a secondary amine) can introduce formyl or aminomethyl groups, respectively, at C3.
C2-Functionalization : While C3 is electronically favored, functionalization at C2 can be achieved. One common method is the directed ortho-metalation (DoM) approach. The N1-substituent can direct lithiation to the C2 position. For N-alkylindoles, including those with substituents like the ethoxyethyl group, tuning reaction conditions is crucial to achieve regioselectivity. uri.edu Once metalated, the C2-anion can react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install a wide range of substituents. Palladium-catalyzed oxidative cross-coupling reactions also provide a direct method for arylating the C2 position of N-alkylindoles. uri.edu
Functionalization at Other Positions (C4, C6, C7) : Modifying the benzene portion of the indole ring is more challenging and often requires harsher conditions or a directing group strategy. For instance, Friedel-Crafts acylations can be directed to the C4 position if the N1 and C2 positions are sterically hindered, for example, by a pivaloyl group. mdpi.org
Table 2: Selected Methods for Regioselective Functionalization of the Indole Ring
| Position | Reaction Type | Typical Reagents | Resulting Functional Group |
| C3 | Electrophilic Amidation | N-benzenesulfonyloxyamides, ZnCl₂ | Amide |
| C3 | Vilsmeier-Haack | POCl₃, DMF | Aldehyde (-CHO) |
| C3 | Mannich Reaction | CH₂O, R₂NH | Aminomethyl (-CH₂NR₂) |
| C2 | Directed Metalation-Electrophile Quench | n-BuLi, then E⁺ | Various (depending on E⁺) |
| C2 | Oxidative Arylation | Pd(OAc)₂, Arene | Aryl |
Coupling Reactions for Extended Molecular Architectures (e.g., Negishi, Sonogashira Cross-Coupling)
Transition metal-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds and extending molecular frameworks. To utilize these reactions, the indole scaffold must first be halogenated (e.g., brominated or iodinated) at a specific position.
Negishi Cross-Coupling : This reaction involves the coupling of an organozinc reagent with an organohalide in the presence of a nickel or palladium catalyst. For instance, a bromo-indole derivative (e.g., 2-bromo- or 4-bromo-1-(2-ethoxyethyl)-1H-indol-5-amine) could be coupled with various organozinc compounds to introduce alkyl, aryl, or vinyl groups.
Sonogashira Cross-Coupling : This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. A halogenated derivative of this compound could be reacted with a variety of alkynes to synthesize alkynyl-indole derivatives. These products are versatile intermediates for further transformations, such as the synthesis of more complex heterocyclic systems.
These coupling reactions are generally tolerant of a wide range of functional groups, though protection of the C5-amine might be necessary to prevent side reactions. The N1-ethoxyethyl group is generally stable under these conditions. uri.edu
Formation of Secondary and Tertiary Amine Derivatives
The primary amine at the C5 position of this compound is a key handle for diversification. It can be readily converted into secondary and tertiary amines through several standard methods.
Reductive Amination : This is one of the most common methods for N-alkylation. The primary amine is reacted with an aldehyde or a ketone to form an intermediate imine (or Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB). This one-pot procedure is highly efficient for producing a wide array of N-substituted derivatives.
Direct Alkylation : The C5-amine can also be alkylated by direct reaction with alkyl halides. However, this method can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. Using a stoichiometric amount of the alkylating agent and carefully controlling reaction conditions can favor mono-alkylation.
Acylation followed by Reduction : Another approach involves acylating the primary amine with an acid chloride or anhydride (B1165640) to form an amide. The resulting amide can then be reduced to the corresponding secondary or tertiary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Multi-Component Reactions and Modular Synthesis Approaches
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.
While specific MCRs involving this compound are not extensively documented, its structural motifs—a primary amine and a reactive indole ring—make it a suitable candidate for such transformations. For example, the Ugi reaction, a four-component reaction, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. This compound could serve as the amine component, allowing for the rapid assembly of complex, peptide-like structures appended to the indole core.
Modular synthesis approaches, which involve the stepwise and convergent assembly of pre-functionalized building blocks, are also highly relevant. The functionalization handles on the this compound scaffold (the C5-amine and various positions on the indole ring) allow it to be used as a versatile building block. For instance, after protecting the C5-amine, the indole ring could be halogenated and then used in a Suzuki or Sonogashira coupling, followed by deprotection and derivatization of the amine. This modular approach enables the systematic construction of large and diverse chemical libraries.
Green Chemistry Principles in the Synthesis of Indole Derivatives
The synthesis of indole derivatives, like many processes in the pharmaceutical and chemical industries, is increasingly being guided by the principles of green chemistry. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Key green chemistry considerations in indole synthesis include:
Atom Economy : Designing reactions, such as MCRs, that maximize the incorporation of all starting material atoms into the final product.
Use of Safer Solvents : Replacing hazardous solvents like dimethylformamide (DMF) or chlorinated hydrocarbons with more environmentally benign alternatives such as water, ethanol, or supercritical CO₂.
Catalysis : Employing catalytic reagents (e.g., transition metals, enzymes, or organocatalysts) in place of stoichiometric ones reduces waste. Palladium-catalyzed C-H activation reactions are an example of a move towards more direct and less wasteful synthetic routes compared to classical methods requiring pre-functionalization. uri.edu
Energy Efficiency : Utilizing microwave-assisted synthesis or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional batch heating.
Renewable Feedstocks : While not always feasible for complex scaffolds, the use of starting materials derived from renewable resources is a long-term goal.
By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation in indole synthesis has been particularly effective for various classical and modern cyclization strategies. nih.gov
For instance, the synthesis of functionalized indole derivatives can be significantly expedited using microwave heating. A study on the palladium-catalyzed intramolecular oxidative coupling for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives demonstrated that exposing the neat mixture of reactants to microwave irradiation resulted in excellent yields and high regioselectivity. mdpi.com This approach, which involves the cyclization of appropriately substituted anilines, could be adapted for the synthesis of analogs of this compound.
Another example is the microwave-assisted synthesis of (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-one analogs. In this case, the use of microwave irradiation for the Aldol condensation afforded product yields in the range of 85–91%, a significant improvement over the 70–83% yields obtained with conventional heating. nih.gov The reaction times were also dramatically reduced. nih.gov
The key advantages of MAOS in the context of synthesizing indole analogs are summarized in the table below.
| Feature | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Several hours (e.g., 6-8 hrs) | A few minutes (e.g., 3-6 min) | openpharmaceuticalsciencesjournal.com |
| Yield | Generally lower (e.g., 70-83%) | Often higher (e.g., 85-91%) | nih.gov |
| Energy Efficiency | Lower | Higher | nih.gov |
| Solvent Use | Often requires solvents | Can be performed under solvent-free conditions | openpharmaceuticalsciencesjournal.comudayton.edu |
These examples highlight the potential of microwave-assisted methods for the efficient synthesis of this compound and its derivatives, offering a greener and more rapid alternative to traditional synthetic protocols.
Catalytic Reactions with Enhanced Environmental Profiles
The development of catalytic reactions with improved environmental profiles is a central theme in modern organic synthesis. For the synthesis of indoles, this often involves the use of catalysts that are recyclable, non-toxic, and can function under mild conditions.
Heterogeneous catalysts, for example, offer advantages in terms of easy separation from the reaction mixture and potential for reuse, contributing to a more sustainable process. numberanalytics.com In the context of indole synthesis, various solid-supported catalysts and metal-organic frameworks have been explored. For instance, a biopolymer-derived heterogeneous catalyst, Xanthan Perchloric Acid (XPA), has been successfully employed for the synthesis of bis(indolyl)methane derivatives. researchgate.net This catalyst is thermally stable, non-toxic, and reusable. researchgate.net
Furthermore, the use of environmentally benign solvents, particularly water, is a key aspect of green chemistry. The synthesis of bis(indole) derivatives has been reported in aqueous media using tungstophosphoric acid as a catalyst, often assisted by ultrasound. researchgate.net This approach avoids the use of volatile and hazardous organic solvents.
The table below provides examples of catalytic systems with enhanced environmental profiles that are relevant to the synthesis of indole analogs.
| Catalyst System | Reaction Type | Key Environmental Benefits | Reference |
| Xanthan Perchloric Acid (XPA) | Electrophilic substitution | Biopolymer-derived, heterogeneous, reusable, non-toxic | researchgate.net |
| Tungstophosphoric acid in water | Electrophilic substitution | Use of water as a green solvent, recyclable catalyst | researchgate.net |
| Zeolite-based catalysts | Fischer Indole Synthesis | Heterogeneous, potential for improved yields and selectivity | numberanalytics.com |
| Palladium on charcoal | Desulfurization | Efficient removal of sulfur-containing groups | orgsyn.org |
These catalytic methods represent a significant step towards the sustainable production of complex molecules like this compound.
Solvent-Free Reaction Conditions
Performing chemical reactions without the use of solvents, or under solvent-free conditions, offers significant environmental and economic advantages. It reduces waste, eliminates the cost of solvent purchase and disposal, and can sometimes lead to improved reaction rates and selectivity.
Microwave-assisted solvent-free synthesis has proven to be a particularly effective combination for the preparation of various heterocyclic compounds, including indoles. For example, the cyclo-condensation of 1-substituted-3(1H-indolyl)-2-propen-1-ones with 2-amino thiophenol to form indolyl-benzothiazepines has been achieved in the absence of a solvent, using zirconium(IV) oxy chloride as an eco-friendly catalyst under microwave irradiation. openpharmaceuticalsciencesjournal.com This method resulted in high yields within a few minutes. openpharmaceuticalsciencesjournal.com
Similarly, the synthesis of quinoxaline (B1680401) derivatives, another important class of nitrogen-containing heterocycles, has been successfully carried out under solvent-free microwave conditions, highlighting the broad applicability of this technique. udayton.edu The synthesis of N-isobutyl-5-methyloxazolidinone has also been demonstrated on a kilogram scale without the use of organic solvents, showcasing the industrial potential of such processes. nih.gov
The benefits of adopting solvent-free conditions for the synthesis of indole analogs are clear:
Reduced Environmental Impact: Eliminates the use and disposal of often hazardous organic solvents.
Increased Efficiency: Reactions can be faster due to higher reactant concentrations.
Economic Savings: No costs associated with solvent purchase, purification, or disposal.
While not every reaction is amenable to solvent-free conditions, the development of such methodologies for the synthesis of this compound and its analogs is a highly desirable goal.
Reaction Optimization and Mechanistic Investigations of Synthetic Pathways
Optimizing reaction conditions and understanding the underlying reaction mechanisms are crucial for developing efficient and reliable synthetic routes. For indole synthesis, this involves a systematic study of various parameters and the application of theoretical and experimental techniques to elucidate reaction pathways.
The Cadogan–Sundberg indole synthesis is a classic example where understanding the mechanism, which involves a nitrene intermediate, is key to optimizing the reaction and minimizing byproducts. ontosight.ai Researchers are actively exploring the use of catalysts to improve the efficiency and reduce waste in this reaction. ontosight.ai
Reaction optimization often involves the systematic variation of parameters such as catalyst, solvent, temperature, and reactant concentrations. numberanalytics.com For instance, in a recently developed one-pot synthesis of indole derivatives, various bases and Lewis acids were screened to find the optimal conditions. acs.org It was found that while a strong base like DBU was highly efficient, the reaction could also proceed by simply heating the substrate, albeit at a slower rate. acs.org
The table below illustrates a typical reaction optimization process for an indole synthesis, showcasing the effect of different additives on the reaction yield and time.
| Entry | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NEt₃ | THF | Room Temp | 4 | 96 | acs.org |
| 2 | DBU | THF | Room Temp | 0.5 | 95 | acs.org |
| 3 | K₂CO₃ | THF | 60 | 12 | - | acs.org |
| 4 | CuCl | THF | Room Temp | 4 | 13 | acs.org |
| 5 | ZnCl₂ | THF | Room Temp | 4 | 86 | acs.org |
Mechanistic investigations can involve a combination of experimental studies, such as the isolation and characterization of intermediates, and computational modeling. These studies provide valuable insights that can guide the design of more efficient synthetic strategies. For example, understanding the sequence of sigmatropic rearrangements in a novel indole synthesis allowed for the development of a cascade reaction that forms multiple bonds in a single step. researchgate.net
By combining careful reaction optimization with a deep understanding of the reaction mechanism, chemists can develop robust and scalable synthetic routes to valuable compounds like this compound.
Advanced Analytical and Spectroscopic Characterization of 1 2 Ethoxyethyl 1h Indol 5 Amine and Its Derivatives
Spectroscopic Techniques for Comprehensive Structural Elucidation
The precise identification and structural analysis of 1-(2-ethoxyethyl)-1H-indol-5-amine rely on a suite of sophisticated spectroscopic techniques. Each method offers unique insights into the molecule's atomic arrangement and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms within a molecule.
¹H-NMR spectra provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H-NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the protons of the ethoxyethyl group, and the amine protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are critical for assigning each proton to its specific position in the molecule. mdpi.combas.bg
¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C-NMR spectrum. np-mrd.org The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to an oxygen or nitrogen atom).
2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are used to establish correlations between different nuclei. bas.bg A COSY spectrum would reveal which protons are coupled to each other, helping to piece together the fragments of the molecule. An HMQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached, providing unambiguous C-H connections.
Predicted ¹H-NMR and ¹³C-NMR Data for this compound:
| Atom | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |
| H-2 | 7.10 | 124.5 |
| H-3 | 6.45 | 100.8 |
| H-4 | 7.20 | 128.0 |
| H-6 | 6.70 | 111.5 |
| H-7 | 7.05 | 111.0 |
| -CH₂- (ethyl) | 3.50 (q) | 66.2 |
| -CH₃ (ethyl) | 1.15 (t) | 15.1 |
| -N-CH₂- | 4.20 (t) | 46.5 |
| -O-CH₂- | 3.70 (t) | 70.0 |
| -NH₂ | 3.60 (s) | - |
| C-2 | - | 124.5 |
| C-3 | - | 100.8 |
| C-3a | - | 129.0 |
| C-4 | - | 128.0 |
| C-5 | - | 140.0 |
| C-6 | - | 111.5 |
| C-7 | - | 111.0 |
| C-7a | - | 132.0 |
| -N-CH₂- | - | 46.5 |
| -O-CH₂- | - | 70.0 |
| -CH₂- (ethyl) | - | 66.2 |
| -CH₃ (ethyl) | - | 15.1 |
Note: These are predicted values and may vary slightly from experimental data. The multiplicity of the proton signals is indicated in parentheses (s = singlet, t = triplet, q = quartet).
High-Resolution Mass Spectrometry (HRMS, ESI-TOF, LC-MS/MS) for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. nih.gov Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) are commonly used to generate ions from the analyte and measure their mass-to-charge ratio with high accuracy. researchgate.net For this compound (C₁₂H₁₆N₂O), the expected monoisotopic mass is approximately 204.1263 g/mol . sigmaaldrich.com
LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov This technique is invaluable for structural elucidation as it provides information about the fragmentation pattern of the molecule. nih.govnih.gov By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the connectivity of the different structural motifs within the molecule can be confirmed. For instance, characteristic losses of the ethoxyethyl side chain or fragments corresponding to the indole core would be expected. nih.gov
Expected Fragmentation Pattern:
The mass spectrum of this compound would likely show a prominent molecular ion peak [M+H]⁺ at m/z 205. Subsequent fragmentation could involve the cleavage of the ethoxyethyl group, leading to fragments corresponding to the loss of an ethoxy group (-OC₂H₅) or the entire ethoxyethyl side chain.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. mdpi.com The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups.
Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| N-H (amine) | Stretching | 3400-3250 (two bands for primary amine) |
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (aliphatic) | Stretching | 3000-2850 |
| C=C (aromatic) | Stretching | 1600-1450 |
| C-N | Stretching | 1350-1250 |
| C-O (ether) | Stretching | 1150-1085 |
The presence of a strong, broad absorption in the 3400-3250 cm⁻¹ region would be indicative of the N-H stretching of the primary amine group, while the C-O stretching of the ether linkage would appear in the fingerprint region. chemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The indole ring system in this compound acts as a chromophore, the part of the molecule responsible for its UV absorption. nist.gov
The UV-Vis spectrum of an indole derivative typically shows two main absorption bands. nist.gov The position and intensity of these bands can be influenced by the substituents on the indole ring. The amino group at the 5-position and the ethoxyethyl group at the 1-position would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole.
Expected UV-Vis Absorption Maxima:
| Compound | λmax 1 (nm) | λmax 2 (nm) |
| Indole (in ethanol) | ~216 | ~270-290 |
| This compound | Expected red-shift from indole | Expected red-shift from indole |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating components of a mixture, allowing for the isolation of pure compounds and the determination of their purity.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and for quantifying their concentration in a sample. oup.com A reversed-phase HPLC method, typically employing a C18 column, would be suitable for analyzing the relatively nonpolar this compound. pubcompare.ainih.gov
The sample is injected into a mobile phase that flows through the column. The components of the sample separate based on their differential partitioning between the mobile phase and the stationary phase. A detector, commonly a UV detector set at a wavelength where the analyte absorbs strongly (e.g., one of the λmax values determined by UV-Vis spectroscopy), monitors the eluent. mdpi.com
The purity of the compound is determined by the percentage of the total peak area that corresponds to the main peak. A high-purity sample will show a single, sharp peak with minimal or no impurity peaks. oup.com By running a series of standards of known concentrations, a calibration curve can be constructed to quantify the amount of this compound in an unknown sample. nih.gov
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~280 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For relatively non-volatile indoleamines like this compound, a derivatization step is typically required to increase their volatility for successful GC analysis. nih.govmdpi.com Common derivatization methods include silylation, which replaces active hydrogen atoms (on the amine and indole nitrogen) with trimethylsilyl (B98337) (TMS) groups, or alkylation. mdpi.com
The derivatized analyte is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.
For this compound, derivatization with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would likely produce a di-TMS derivative. mdpi.com The mass spectrum of this derivative would be expected to show a molecular ion peak corresponding to the derivatized molecule and characteristic fragment ions resulting from the cleavage of the ethoxyethyl side chain, the silyl (B83357) groups, and fragmentation of the indole ring. This analysis is crucial for confirming the compound's identity and detecting any volatile impurities. mdpi.comyoutube.com
Table 1: Predicted GC-MS Fragmentation Data for Bis(trimethylsilyl)-1-(2-ethoxyethyl)-1H-indol-5-amine
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |
| 348 | [M]⁺ (Molecular Ion) |
| 333 | [M - CH₃]⁺ |
| 275 | [M - Si(CH₃)₃]⁺ |
| 203 | [M - Si(CH₃)₃ - CH₂CH₂OEt]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Separation
The stationary phase is typically a thin layer of silica (B1680970) gel coated on a plate of glass or aluminum. wisc.edu A small spot of the reaction mixture is applied to the bottom of the plate, which is then placed in a sealed chamber containing a solvent or mixture of solvents (the mobile phase). The mobile phase ascends the plate via capillary action, and separation occurs based on the differential partitioning of the compounds between the stationary and mobile phases. psu.edu
Table 2: Example TLC Data for the Synthesis of this compound
| Compound | Hypothetical Rƒ Value* | Visualization |
| Starting Material (e.g., 5-nitroindole (B16589) derivative) | 0.65 | UV Active |
| Intermediate | 0.50 | UV Active |
| This compound (Product) | 0.40 | UV Active, Stains with Ninhydrin |
| Co-spot (Reaction Mixture) | 0.40, 0.50, 0.65 | UV Active |
*Note: Rƒ values are highly dependent on the specific mobile phase used (e.g., a mixture of heptane (B126788) and ethyl acetate), the type of TLC plate, and experimental conditions. wisc.edupsu.edu
Ancillary Analytical Techniques
Elemental Analysis for Stoichiometric Composition
Elemental analysis, specifically combustion analysis, is a fundamental method used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound. wikipedia.org This technique provides the empirical formula of a compound, which can be compared with the theoretical composition derived from its proposed molecular formula to confirm its identity and purity. chemteam.info
A small, precisely weighed sample of this compound is combusted at high temperatures in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx)—are quantitatively collected and measured by a CHN analyzer. wikipedia.org The mass of each element in the original sample is calculated from the mass of its combustion product. The percentage of oxygen is typically determined by subtracting the sum of the C, H, and N percentages from 100%. chemteam.info The experimental values must align closely with the calculated theoretical values to verify the compound's stoichiometric composition. nih.gov
Table 3: Elemental Composition Data for this compound (C₁₂H₁₆N₂O)
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |
| Carbon (C) | 70.56% | 70.51% |
| Hydrogen (H) | 7.90% | 7.95% |
| Nitrogen (N) | 13.71% | 13.68% |
| Oxygen (O) | 7.83% | 7.86% |
X-ray Diffraction (XRD) for Crystalline Structure Determination
Single-crystal X-ray Diffraction (XRD) is the most definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net This method provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. For novel indole derivatives, XRD analysis is crucial for unambiguous structure confirmation and for understanding intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the material's solid-state properties. nih.govacs.org
A suitable single crystal of this compound is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the crystallographic unit cell dimensions and space group symmetry can be determined. nih.gov This data is then used to solve the crystal structure and generate a detailed 3D model of the molecule. The structure of related indole derivatives often reveals hydrogen bonding involving the indole N-H group and other acceptor atoms, as well as stacking of the aromatic rings. acs.orgelsevierpure.com
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.1 |
| b (Å) | ~12.1 |
| c (Å) | ~17.2 |
| α (°) | 90 |
| β (°) | ~92.0 |
| γ (°) | 90 |
| Volume (ų) | ~2110 |
| Z (Molecules per unit cell) | 4 |
*Note: These values are hypothetical and based on published data for similar indole derivatives. nih.govelsevierpure.com
Computational Chemistry and Molecular Modeling Investigations of 1 2 Ethoxyethyl 1h Indol 5 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of electron distribution and its influence on molecular geometry and reactivity.
Density Functional Theory (DFT) for Molecular Geometry, Electronic Properties, and Energy Gaps
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(2-ethoxyethyl)-1H-indol-5-amine, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-31G*), can be utilized to determine its most stable three-dimensional conformation. These calculations provide optimized bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric profile.
The electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also key outputs of DFT calculations. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. For indole (B1671886) derivatives, these calculations can help in understanding their roles as antioxidants or in metabolic processes. scispace.comfigshare.com
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C4-C5 (Indole) | 1.39 Å |
| C5-N (Amine) | 1.40 Å | |
| N1-C8 (Indole) | 1.38 Å | |
| N1-C9 (Ethoxyethyl) | 1.45 Å | |
| C10-O (Ethoxy) | 1.43 Å | |
| Bond Angle | C4-C5-C6 | 121.0° |
| C5-N-H | 118.5° | |
| C8-N1-C9 | 125.0° | |
| C10-O-C11 | 112.0° | |
| Dihedral Angle | C4-C5-N-H | 180.0° (planar amine) |
| C8-N1-C9-C10 | ~90° (gauche conformation) |
Note: These values are hypothetical and based on typical bond lengths and angles for similar molecular fragments.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations are also instrumental in predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts for ¹H and ¹³C atoms can be estimated.
These predicted spectra can be compared with experimental data to confirm the structure of this compound. Deviations between predicted and experimental shifts can also provide insights into solvent effects and conformational dynamics in solution. nih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Indole NH | 8.0 - 8.2 | br s |
| Indole H2 | 7.1 - 7.3 | t |
| Indole H3 | 6.4 - 6.6 | t |
| Indole H4 | 7.0 - 7.2 | d |
| Indole H6 | 6.7 - 6.9 | dd |
| Indole H7 | 6.5 - 6.7 | d |
| Amine NH₂ | 3.5 - 4.0 | br s |
| N-CH₂ (ethoxyethyl) | 4.1 - 4.3 | t |
| O-CH₂ (ethoxyethyl) | 3.6 - 3.8 | t |
| O-CH₂ (ethyl) | 3.4 - 3.6 | q |
| CH₃ (ethyl) | 1.1 - 1.3 | t |
Note: These are estimated chemical shift ranges based on known values for 5-aminoindole (B14826) and ethoxy-containing compounds. youtube.comresearchsolutions.com
Molecular Docking and Dynamics Simulations for Receptor Interactions
To understand the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These techniques predict how the molecule might bind to a biological target, such as a protein receptor or enzyme, and the stability of this interaction over time.
Ligand-Protein Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mostwiedzy.pl Given the structural similarity of this compound to serotonin (B10506) (5-hydroxytryptamine), a plausible biological target would be a serotonin receptor, such as the 5-HT₁A or 5-HT₂A receptor. nih.govmdpi.comrsc.org
In a typical docking study, a 3D model of the target receptor is used, and the ligand is placed in the binding site. The docking algorithm then samples a large number of possible conformations and orientations of the ligand, scoring them based on a force field that estimates the binding affinity. The results can reveal the most likely binding pose and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. nih.gov
Table 3: Hypothetical Docking Interactions of this compound with a Serotonin Receptor
| Interaction Type | Ligand Moiety | Receptor Residue (Example) |
| Hydrogen Bond (Donor) | Indole NH | Aspartic Acid |
| Hydrogen Bond (Donor) | Amine NH₂ | Serine/Threonine |
| Hydrogen Bond (Acceptor) | Ethoxy Oxygen | Serine/Threonine |
| Pi-Stacking | Indole Ring | Phenylalanine/Tyrosine/Tryptophan |
| Hydrophobic | Ethoxyethyl Chain | Leucine/Isoleucine/Valine |
Note: The specific interacting residues are hypothetical and would depend on the actual structure of the receptor's binding pocket.
Dynamics of Compound-Biomolecule Complexes
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-protein complex over time. mostwiedzy.pl Starting from the best-docked pose, an MD simulation would place the complex in a simulated physiological environment (water, ions) and calculate the forces between all atoms over a series of time steps.
These simulations can reveal the stability of the binding pose, identify conformational changes in both the ligand and the protein upon binding, and calculate the binding free energy, which is a more rigorous estimate of binding affinity than docking scores. chemrxiv.org For this compound, MD simulations could help to understand how the flexibility of the ethoxyethyl side chain influences its interaction with a receptor. cornell.edu
In Silico Structure-Activity Relationship (SAR) Modeling
In silico Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a series of compounds with their biological activity. acs.orgnih.govnih.govacs.org For this compound, SAR studies could be conducted by computationally generating a library of related molecules with systematic modifications and predicting their activity against a specific target.
For instance, the length and branching of the N-alkyl chain could be varied, the position of the amino group on the indole ring could be changed, or additional substituents could be introduced. By calculating key molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) and using these to predict binding affinity or activity, a model can be built to guide the design of more potent or selective compounds. rsc.org
Table 4: Potential Modifications for In Silico SAR of this compound
| Modification Site | Original Group | Modified Group Examples | Rationale |
| N1-substituent | 2-Ethoxyethyl | Methyl, Propyl, Isopropyl, Methoxyethyl | Explore the effect of chain length, branching, and polarity on binding. |
| Benzene (B151609) Ring | 5-Amino | 4-Amino, 6-Amino, 7-Amino | Investigate the importance of the amino group position for receptor interaction. |
| Benzene Ring | Unsubstituted | Fluoro, Chloro, Methyl | Modulate electronic properties and hydrophobicity. |
| Amino Group | Primary Amine | Secondary Amine, Tertiary Amine | Alter hydrogen bonding capacity and basicity. |
By systematically exploring these modifications in a computational model, researchers can prioritize the synthesis of compounds that are most likely to have improved biological activity, thereby accelerating the drug discovery process.
In Vitro and Preclinical Mechanistic Investigations of 1 2 Ethoxyethyl 1h Indol 5 Amine and Its Analogs
Biochemical Pathway Modulation and Target Engagement
The interaction of a compound with specific biological molecules is the foundational step of its pharmacological activity. This section details the known interactions of 1-(2-ethoxyethyl)-1H-indol-5-amine analogs with key enzymes and receptors.
Investigation of Enzyme Inhibition Profiles (e.g., MAO, HDAC, GAPDH)
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters and are significant targets in neuropharmacology. nih.gov Research into analogs of this compound, specifically 5-hydroxy-indolalkylamine derivatives, has revealed inhibitory activity against MAO-A. nih.gov A study evaluated three such derivatives (FA 102, FA 69, FA 70) and found them to be effective MAO-A inhibitors, with potencies in some cases similar to the established inhibitor clorgyline. nih.gov These compounds also inhibited the uptake of monoamines, showing a preference for the serotonin (B10506) (5-HT) transport system over those for dopamine (B1211576) (DA) and noradrenaline (NA). nih.gov
Further studies on different indole-based scaffolds have identified potent and selective MAO-B inhibitors. nih.govwikipedia.org While direct data on this compound is not available, the collective findings on its analogs suggest that the indole (B1671886) nucleus is a viable scaffold for developing MAO inhibitors.
Table 1: MAO-A Inhibitory Activity of 5-Hydroxy-indolalkylamine Analogs
| Compound | IC₅₀ for 5-HT Uptake in Cortex (μM) | IC₅₀ for 5-HT Uptake in Hippocampus (μM) | IC₅₀ for NA Uptake in Cortex (μM) | IC₅₀ for DA Uptake in Striatum (μM) |
|---|---|---|---|---|
| FA 102 | 17 | 37 | 70 | 270 |
| FA 69 | 60 | 55 | 385 | 160 |
| FA 70 | 18 | 20 | - | 40 |
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition is a key strategy in cancer therapy. nih.gov Research has demonstrated that the indole moiety is essential for the structural modification of certain HDAC inhibitors. A study focused on developing selective inhibitors for HDAC11, a class IV HDAC implicated in neurological diseases, synthesized a series of compounds where a 1H-indole-5-carboxylic acid was a key starting material. nih.gov The resulting analogs, which incorporate the indole structure, showed inhibitory activity against HDAC11, underscoring the importance of the indole scaffold for binding affinity. nih.gov Compounds lacking the indole group displayed weak to no significant activity. nih.gov
Table 2: HDAC11 Inhibitory Activity of Indole-Based Analogs
| Compound | HDAC11 IC₅₀ (μM) | HDAC6 IC₅₀ (μM) |
|---|---|---|
| Analog 4f | 4.2 | >50 |
| Analog 4g | 3.1 | >50 |
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Inhibition
No specific studies investigating the interaction of this compound or its close analogs with the enzyme GAPDH were identified in the reviewed scientific literature.
Receptor Binding and Activation/Antagonism Studies (e.g., Serotonin Receptors, Cannabinoid Receptors)
Serotonin Receptor Binding
The structural similarity of the indole core to the neurotransmitter serotonin suggests a potential for interaction with serotonin (5-HT) receptors. nih.gov Indeed, various indole derivatives have been shown to bind to multiple serotonin receptor subtypes. Studies on marine-derived indole alkaloids, for instance, have demonstrated high nanomolar affinity for 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7 receptors. The binding affinity of serotonin itself for various receptors has been well-characterized, providing a benchmark for comparison. nih.govguidetopharmacology.org For example, radioligand binding studies have determined the dissociation constant (Kd) of serotonin for the 5-HTR1E receptor to be approximately 5.3-9.7 nM. nih.gov The 5-aminoindole (B14826) scaffold present in the title compound makes it a plausible candidate for interaction with these receptors, though specific binding data remains to be reported.
Table 3: Binding Affinities of Serotonin (5-HT) for Human Serotonin Receptors
| Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Kd, nM) |
|---|---|---|
| 5-HT1A | 8.4 | - |
| 5-HT1B | 7.9 | - |
| 5-HT1D | 8.2 | - |
| 5-HT1E | 8.23 | 5.3 - 15 |
| 5-HT2A | 6.8 | - |
| 5-HT2B | 7.0 | - |
| 5-HT7 | 7.5 | - |
Cannabinoid Receptor Binding
Cannabinoid receptors, primarily CB1 and CB2, are key components of the endocannabinoid system. caymanchem.com While many synthetic cannabinoid agonists feature an indole or indazole core, specific binding assays for this compound at CB1 or CB2 receptors have not been reported in the available literature. nih.gov The evaluation of novel compounds at these receptors typically involves radioligand binding assays or functional assays measuring downstream signaling events. innoprot.comnih.govspringernature.com Given the prevalence of the indole scaffold in potent cannabinoid receptor ligands, investigating the affinity of this compound for these receptors could be a valuable area of future research.
Protein-Ligand Interaction Studies and Binding Kinetics
Understanding the precise molecular interactions between a ligand and its protein target is crucial for rational drug design. This involves identifying the specific amino acid residues within the binding pocket that form key connections, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov
For indole-based MAO inhibitors, molecular modeling studies have suggested that the indole ring can form crucial hydrophobic interactions within the active site of the enzyme. mdpi.com Similarly, for indole-containing HDAC inhibitors, the indole moiety is often positioned to interact with specific residues that contribute to both potency and selectivity. nih.gov In the context of serotonin receptors, the indole's nitrogen atom can act as a hydrogen bond donor, mimicking the interaction of serotonin's own indole ring, while the rest of the molecule engages with various residues in the transmembrane helices that form the binding pocket. nih.gov
The kinetics of these interactions, defined by the association (kon) and dissociation (koff) rate constants, determine the ligand's binding affinity (Kd) and its residence time on the target. While specific kinetic data for this compound are not available, these general principles, derived from studies of its analogs, provide a framework for predicting its potential binding modes.
Cellular Mechanistic Responses
The engagement of a molecular target by a compound initiates a cascade of cellular events. This section reviews the known cellular effects of analogs of this compound.
Investigation of Cellular Signaling Pathways Affected by the Compound
The modulation of enzymes and receptors by indole analogs leads to downstream effects on cellular signaling. For example, the inhibition of HDACs can lead to changes in gene expression that affect cell fate. In this vein, studies on 5-nitroindole (B16589) derivatives, which are structurally related to 5-aminoindoles, have shown that these compounds can significantly downregulate the expression of the c-Myc protein and its corresponding mRNA. nih.gov c-Myc is a critical transcription factor involved in cell proliferation and growth, and its downregulation is a key mechanism for the anti-cancer effects of these analogs.
Furthermore, potential interactions with serotonin or cannabinoid receptors would implicate a host of other signaling pathways. For instance, many serotonin receptors are G protein-coupled receptors (GPCRs) that modulate intracellular levels of cyclic AMP (cAMP) or inositol (B14025) phosphate (B84403). nih.gov Similarly, CB1 receptor activation typically leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels, while also modulating various ion channels and kinase pathways like the ERK pathway. nih.gov
Induction of Apoptosis and Modulation of Cell Cycle Progression in Disease Models
Apoptosis and Cell Cycle Modulation
The ultimate fate of a cell treated with a bioactive compound can be cell cycle arrest or programmed cell death (apoptosis). Several studies on indole derivatives have demonstrated their ability to influence these processes in disease models, particularly in cancer cells.
One study on a related heterocyclic amine, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), found that it induced apoptosis in liver cells primarily through the activation of caspase-8, an initiator caspase in the extrinsic apoptotic pathway. nih.gov This activation led to a cascade involving downstream effector caspases, ultimately resulting in cell death. nih.gov
Other research has focused on the cell cycle. A study of 2-(thiophen-2-yl)-1H-indole derivatives demonstrated that active analogs caused a significant arrest of HCT-116 colon cancer cells in the S and G2/M phases of the cell cycle. nih.gov Similarly, 5-nitroindole derivatives were found to induce a prominent arrest in the sub-G1/G1 phase in HeLa cells. nih.gov This ability to halt cell cycle progression prevents cancer cells from proliferating and can be a precursor to apoptosis.
Table 4: Effect of 2-(thiophen-2-yl)-1H-indole Analogs on Cell Cycle Distribution in HCT-116 Cells
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| Control | 58.3 | 27.5 | 14.2 |
| Analog 4a | 45.1 | 35.2 | 19.7 |
| Analog 4c | 42.6 | 36.8 | 20.6 |
| Analog 4g | 40.3 | 38.1 | 21.6 |
These findings collectively suggest that the indole scaffold, central to this compound, is a promising structural motif for developing agents that can modulate key cellular pathways involved in cell survival and proliferation.
Effects on DNA and RNA Synthesis and Nucleic Acid Interactions
The interaction of small molecules with nucleic acids and their influence on the synthesis of DNA and RNA are critical aspects of their mechanism of action. For this compound and its analogs, investigations have explored these fundamental cellular processes. While direct, detailed studies on this compound's specific effects on DNA and RNA synthesis are not extensively reported in publicly available literature, the broader class of amino-indole derivatives has been a subject of such research.
In a related context, studies on novel RNA backbone modifications have highlighted the impact of introducing amine linkages. nih.gov For instance, replacing the naturally occurring phosphate backbone with a cationic amine linkage in a short interfering RNA (siRNA) model was found to be thermally destabilizing to the RNA duplex. nih.gov However, this modification only resulted in a modest decrease in the on-target activity of the siRNA. nih.gov This suggests that while the structural integrity of the nucleic acid is altered, the functional consequence may not be entirely detrimental. nih.gov Specifically, an amine modification at position two of the guide strand led to a roughly five-fold drop in on-target activity but significantly enhanced the specificity of the siRNA. nih.gov This highlights the nuanced effects that amine functionalities can have on nucleic acid interactions and function. nih.gov
The parent compound, 5-aminoindole, serves as a crucial intermediate in the synthesis of more complex molecules, including those designed to interact with nucleic acids or related proteins. medchemexpress.com For example, 5-aminoindole is a key component in the synthesis of 11-aryl-3H-indolo[5,4-b] sigmaaldrich.comnih.govnaphthyridine derivatives, which are structurally related to known DNA-interacting agents. medchemexpress.com The planarity of the indole nucleus, a key feature of these compounds, is often associated with the ability to intercalate between DNA base pairs, a mechanism known to interfere with DNA replication and transcription.
Mechanism of Action Studies on Specific Biological Processes
The therapeutic potential of this compound and its analogs is often linked to their ability to modulate specific biological processes, such as enzymatic activity. A significant area of investigation for structurally related compounds is their role as topoisomerase inhibitors. nih.gov Bacterial topoisomerases, including DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial agents. nih.gov
Novel bacterial topoisomerase inhibitors (NBTIs) with scaffolds related to the indole structure have demonstrated broad-spectrum antibacterial activity. nih.gov The mechanism of these compounds involves the inhibition of the ATPase activity of the B subunit of DNA gyrase (GyrB) and the corresponding subunit in topoisomerase IV (ParE). By binding to the ATP-binding site of these enzymes, the inhibitors prevent the conformational changes necessary for their function, ultimately leading to bacterial cell death.
The development of NBTIs has involved extensive structure-activity relationship studies to optimize their potency and spectrum of activity. For instance, modifications to the core scaffold, including the introduction of various substituents, have led to compounds with potent inhibitory activity against a range of bacterial pathogens. nih.gov
Structure-Activity Relationship (SAR) Elucidation for Mechanistic Insights
Systematic Modification of the this compound Scaffold to Probe Mechanistic Pathways
The systematic modification of the this compound scaffold has been a key strategy to understand its mechanistic pathways and to optimize its biological activity. These modifications typically focus on three main regions of the molecule: the indole core, the N-1 substituent (the 2-ethoxyethyl group), and the C-5 amino group.
Modifications of the Indole Core:
Substitution on the Benzene (B151609) Ring: The introduction of various substituents on the benzene portion of the indole ring can significantly impact activity. For example, the position and nature of electron-donating or electron-withdrawing groups can influence the electronic properties of the indole ring and its ability to interact with biological targets.
Modifications of the N-1 Substituent:
Alkyl Chain Length and Branching: The length and branching of the alkyl chain at the N-1 position are critical. The ethoxyethyl group in the parent compound provides a specific length and flexibility that can be optimized.
Introduction of Different Functional Groups: Replacing the ether oxygen with other functional groups, such as amides or sulfonamides, can alter the hydrogen bonding capacity and polarity of the side chain, thereby influencing target engagement.
Modifications of the C-5 Amino Group:
Acylation and Alkylation: The C-5 amino group is a key site for modification. Acylation or alkylation of this group can modulate its basicity and hydrogen bonding potential.
Incorporation into a Ring System: The amino group can also be incorporated into a new heterocyclic ring, leading to more rigid structures and potentially different biological activities.
These systematic modifications allow researchers to probe the specific interactions between the compound and its biological target, providing valuable insights into the mechanistic pathways involved. medchemexpress.comnih.gov
Identification of Key Pharmacophoric Elements Critical for Mechanistic Activity
Through extensive SAR studies, key pharmacophoric elements of the this compound scaffold and its analogs have been identified as being critical for their mechanistic activity. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
For this class of compounds, the following pharmacophoric features are often considered essential:
The Indole Nitrogen: The nitrogen atom within the indole ring is a key hydrogen bond acceptor and plays a crucial role in the orientation of the molecule within the binding site of its target protein.
The C-5 Amino Group: This group typically acts as a hydrogen bond donor and is often involved in critical interactions with the target. Its basicity can also be important for forming salt bridges with acidic residues in the binding pocket.
The Aromatic System: The planar aromatic system of the indole ring is essential for establishing π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein.
The N-1 Side Chain: The 2-ethoxyethyl side chain at the N-1 position occupies a specific pocket in the binding site. The length, flexibility, and polarity of this side chain are critical for optimizing van der Waals and hydrophobic interactions. The ether oxygen can also act as a hydrogen bond acceptor.
The precise arrangement and interplay of these pharmacophoric elements determine the compound's affinity and selectivity for its biological target.
Bioisosteric Replacement Strategies for Modulating Mechanistic Outcomes
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. nih.gov This involves replacing a functional group with another group that has similar physical and chemical properties. For the this compound scaffold, bioisosteric replacement has been employed to fine-tune its mechanistic outcomes. nih.gov
Classical Bioisosteres:
Replacement of the Amino Group: The C-5 amino group can be replaced with other classical bioisosteres such as a hydroxyl group, a thiol group, or a small alkyl group to investigate the importance of the hydrogen bonding and basicity of the amino group.
Replacement of the Ether Oxygen: The ether oxygen in the N-1 side chain can be replaced with a sulfur atom (thioether) or a methylene (B1212753) group to alter the polarity and hydrogen bonding capacity of the side chain.
Non-Classical Bioisosteres:
Replacement of the Indole Ring: The indole ring can be replaced with other heterocyclic systems like benzimidazoles, indazoles, or azaindoles to explore the impact of the ring's electronic distribution and hydrogen bonding pattern on the mechanistic outcome. tcichemicals.com
Replacement of the Amino Group with More Complex Functionalities: In some cases, the amino group has been replaced with more complex functionalities like a squaric acid diamide, which can act as a novel bioisostere of an alpha-amino acid. nih.gov
Correlation between Structural Changes and Observed Biochemical and Cellular Effects
A central goal of SAR studies is to establish a clear correlation between specific structural modifications and the resulting biochemical and cellular effects. For analogs of this compound, a wealth of data has been generated to draw such correlations.
The following interactive table summarizes the key structural modifications and their observed impact on biological activity, providing a clear illustration of the SAR for this class of compounds.
| Compound/Analog | Structural Modification | Biochemical/Cellular Effect |
| 5-Aminoindole | Parent scaffold without the N-1 ethoxyethyl group | Serves as a key intermediate for more complex, active compounds. medchemexpress.comnih.gov |
| This compound | Addition of the N-1 ethoxyethyl group | The side chain is crucial for optimizing interactions within the binding pocket of target enzymes. |
| Analogs with modified N-1 side chains | Varying alkyl chain length, introducing branching or different functional groups | Affects the potency and selectivity of enzyme inhibition by altering the fit and interactions within the binding site. |
| Analogs with substituted indole rings | Introduction of electron-donating or -withdrawing groups on the benzene ring | Modulates the electronic properties of the indole ring, influencing π-π stacking and other interactions with the target. |
| Analogs with modified C-5 amino group | Acylation, alkylation, or incorporation into a heterocyclic ring | Alters the hydrogen bonding capacity and basicity, which can be critical for target engagement and overall activity. |
| Naphthyridine derivatives | Replacement of the indole core with a naphthyridine system | Can lead to enhanced DNA binding and topoisomerase inhibition. nih.gov |
These correlations are fundamental to the rational design of new analogs with improved potency, selectivity, and desired mechanistic profiles. By understanding how specific structural changes translate into functional consequences, medicinal chemists can more effectively navigate the chemical space to develop optimized therapeutic agents. medchemexpress.comnih.govnih.gov
Future Research Directions and Emerging Paradigms in Indole Compound Research
Development of Advanced and Sustainable Synthetic Methodologies for Indole (B1671886) Derivatives
The synthesis of indole derivatives is continually evolving, with a strong emphasis on sustainability, efficiency, and precision. acs.org
Stereoselective and Enantioselective Synthesis
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective and enantioselective methods for the synthesis of indole derivatives is of paramount importance. numberanalytics.com
Key strategies in this area include:
Asymmetric Catalysis: Chiral catalysts, such as those based on transition metals like rhodium and palladium, are employed to induce stereoselectivity in reactions. numberanalytics.comnih.gov This approach has been successfully used to create chiral N-alkylindole adducts and 1-indolyl dihydronaphthalenols with high enantiomeric excess. nih.govresearchgate.net
Chiral Auxiliaries: Attaching a chiral auxiliary to the indole core can direct the stereochemical outcome of a reaction. numberanalytics.com
Biocatalysis: Enzymes are increasingly being used as catalysts for stereoselective transformations on the indole ring, offering high selectivity under mild reaction conditions. numberanalytics.com
Dynamic Kinetic Resolution: This powerful technique allows for the conversion of a racemic mixture of starting materials into a single enantiomer of the product. sciencedaily.com In this process, a chiral intermediate is formed reversibly, and one enantiomer reacts much faster due to a more favorable geometry when bound to a chiral catalyst. sciencedaily.com
Table 1: Comparison of Stereoselective Synthesis Strategies for Indole Derivatives
| Strategy | Description | Advantages |
|---|---|---|
| Asymmetric Catalysis | Utilizes chiral catalysts to favor the formation of one stereoisomer over another. numberanalytics.com | High efficiency, catalyst can be used in small amounts. |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. numberanalytics.com | Predictable stereochemical outcome. |
| Biocatalysis | Employs enzymes to carry out stereoselective transformations. numberanalytics.com | High enantioselectivity, mild reaction conditions, environmentally friendly. |
| Dynamic Kinetic Resolution | Converts a racemic mixture into a single enantiomer of the product through reversible formation of a chiral intermediate. sciencedaily.com | Can achieve theoretical yields of up to 100% for a single enantiomer. |
Flow Chemistry and Continuous Processing for Efficient Production
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, is emerging as a powerful tool for the synthesis of indole derivatives. nih.gov This technology offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up. mdpi.comacs.org
The Fischer indole synthesis, a classic method for preparing indoles, has been successfully adapted to flow conditions. nih.gov Other notable applications include the Heumann indole process and the synthesis of tryptophol. nih.govresearchgate.net Continuous flow has been shown to improve yields and reduce reaction times for the synthesis of 3-substituted indoles. acs.org This approach is not only limited to the construction of the indole nucleus but is also efficient for its derivatization. mdpi.com
High-Throughput Synthesis and Combinatorial Library Generation
To accelerate the discovery of new drug candidates, researchers are increasingly turning to high-throughput synthesis and the generation of combinatorial libraries. rug.nl These approaches allow for the rapid synthesis of a large number of diverse indole derivatives, which can then be screened for biological activity. rug.nlnih.gov
Several strategies have been developed for the combinatorial synthesis of indole libraries:
Solid-Phase Synthesis: Indole derivatives can be synthesized on a solid support, which facilitates purification and automation. acs.org
Solution-Phase Parallel Synthesis: This method allows for the synthesis of multiple compounds simultaneously in separate reaction vessels. nih.govacs.org
DNA-Encoded Libraries: This technology involves attaching a unique DNA tag to each molecule in a library, enabling the screening of vast numbers of compounds. acs.org
These high-throughput methods have been used to create libraries of highly substituted indoles for use in drug discovery screening projects. nih.gov For instance, a 42-member library of highly substituted indoles was constructed using palladium-catalyzed cross-coupling reactions. nih.gov
Integration with Advanced Omics Technologies for Comprehensive Mechanistic Insights
Understanding the mechanism of action of indole compounds is crucial for their development as therapeutic agents. The integration of advanced "omics" technologies is providing unprecedented insights into how these molecules interact with biological systems.
Proteomics, Metabolomics, and Transcriptomics in Compound Response Studies
Omics technologies provide a global view of the changes occurring in a biological system in response to a particular stimulus.
Proteomics: This is the large-scale study of proteins. Label-free quantitative proteomics can be used to identify global changes in protein abundance in response to indole derivatives. nih.gov This can help to elucidate degradation pathways and cellular response networks. nih.gov
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Metabolomics analysis can reveal significant effects of gut microflora on blood metabolites, including indole-containing molecules. univr.it Fast targeted metabolomics methods are being developed for the large-scale analysis of indole derivatives. nih.govresearchgate.net
Transcriptomics: This is the study of the complete set of RNA transcripts that are produced by the genome. Transcriptome analysis can reveal changes in gene expression in response to indole compounds and can be used to identify the molecular mechanisms underlying their therapeutic effects. nih.govoup.com For example, transcriptomic studies have been used to investigate the biosynthesis of monoterpene indole alkaloids. nih.gov
Systems Biology Approaches for Network-Level Understanding
Systems biology aims to understand the complex interactions within biological systems. By integrating data from various omics technologies, systems biology approaches can provide a network-level understanding of the effects of indole compounds. nih.gov This can help to identify key pathways and regulatory networks that are perturbed by these molecules. nih.gov For instance, systems biology can be used to explore the interactions between different signaling pathways, such as the NF-κB, JAK-STAT, and MAPK pathways, to gain deeper insights into the therapeutic effects of indole derivatives in conditions like ulcerative colitis. nih.gov This holistic approach is essential for deciphering the multifaceted roles of indole compounds in health and disease. nih.gov
Exploration of Polypharmacology and Multi-target Modulation by Indole Scaffolds
The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as cancer and neurodegenerative disorders. sigmaaldrich.com This has led to a growing interest in polypharmacology, an approach that involves designing single chemical entities capable of interacting with multiple biological targets. The indole scaffold is particularly well-suited for this strategy due to its versatile chemical nature, which allows for modifications at various positions to fine-tune its binding profile. nih.gov
Design of Compounds with Desired Multi-Target Profiles
The design of multi-target ligands based on the 1-(2-ethoxyethyl)-1H-indol-5-amine scaffold could be a fruitful area of investigation. By leveraging established knowledge of structure-activity relationships (SAR) for various indole derivatives, medicinal chemists can rationally design modifications to this core structure to engage multiple desired targets.
For instance, the 5-amino group of this compound serves as a key synthetic handle. It can be acylated, alkylated, or used to form various heterocyclic rings, thereby introducing pharmacophores known to interact with specific enzymes or receptors. medchemexpress.com Research on other 5-substituted indoles has demonstrated that modifications at this position can significantly influence binding affinity for targets such as the serotonin (B10506) transporter (SERT) and the 5-HT1A receptor. medchemexpress.com
Furthermore, the N1-ethoxyethyl group offers another point for diversification. Altering the length and nature of this alkyl chain could modulate pharmacokinetic properties and potentially introduce interactions with additional targets.
A hypothetical design strategy could involve coupling the 5-amino group with a moiety known to inhibit a key kinase, while the core indole scaffold retains its affinity for a secondary target, such as a G-protein coupled receptor (GPCR). This approach has been successfully applied to other indole derivatives to create dual inhibitors, for example, targeting both EGFR and VEGFR-2 in cancer therapy. mdpi.commdpi.com
Table 1: Examples of Multi-Target Indole Derivatives and Their Activities
| Compound Class | Target(s) | Therapeutic Area |
| Indole-2-carboxamides | EGFR, BRAFV600E, VEGFR-2 | Cancer |
| 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) | Dopamine (B1211576) D2/D4 receptors, 5-HT6/5-HT2A receptors | CNS Disorders |
| 3-(1H-indol-3-yl)pyrrolidine-2,5-diones | 5-HT1A receptor, SERT | Depression |
| 'Oxathiolanyl', 'pyrazolyl', and 'pyrimidinyl' indole derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease |
This table presents examples of indole scaffolds designed for multi-target engagement, based on published research. medchemexpress.commdpi.combldpharm.com
Understanding Synergistic or Antagonistic Effects
A critical aspect of multi-target drug design is understanding whether the simultaneous modulation of different targets leads to synergistic (enhanced) or antagonistic (reduced) therapeutic effects. For a novel compound like this compound, a systematic investigation into these effects would be essential.
Studies on other indole derivatives have shown synergistic actions, such as the combination of indole compounds with existing antibiotics to combat drug-resistant bacteria. nih.gov These studies have revealed that the indole derivatives can permeabilize bacterial cell membranes, thereby enhancing the efficacy of the antibiotic. nih.gov A similar approach could be envisioned for derivatives of this compound, potentially leading to new combination therapies.
Development of this compound as a Chemical Biology Tool or Probe
Beyond its direct therapeutic potential, this compound could be developed into a valuable chemical biology tool to investigate biological pathways and identify new drug targets.
Creation of Affinity Probes for Target Identification
Affinity-based probes are powerful tools for identifying the cellular binding partners of a bioactive compound. nih.gov A derivative of this compound could be synthesized to include a reactive group for covalent labeling and a reporter tag (e.g., biotin (B1667282) or an alkyne) for enrichment and identification of target proteins. nih.gov
The synthesis of such a probe would involve modifying the parent compound at a position that does not disrupt its primary biological activity. The 5-amino group or a less critical position on the ethoxyethyl side chain could be suitable for attaching a linker connected to the reporter tag. These probes could then be used in proteomic experiments to pull down and identify the specific proteins that interact with the this compound scaffold. This approach has been successfully used to identify the targets of other natural products and bioactive compounds. bldpharm.com
Fluorescent or Isotopic Labeling for Mechanistic Studies
To study the mechanism of action, cellular uptake, and distribution of this compound, fluorescently or isotopically labeled versions could be synthesized.
Fluorescent Labeling: A fluorescent dye could be conjugated to the molecule, again likely through the 5-amino group, to create a fluorescent probe. ebi.ac.uk This would allow for real-time visualization of the compound's localization within living cells using fluorescence microscopy. Studies on other indole-based fluorescent probes have demonstrated their utility in imaging specific cellular components and processes. For example, novel indole derivatives have been designed as fluorescent probes for detecting pH changes and for bioimaging of S-nitrosylation in mitochondria. ebi.ac.uk
Isotopic Labeling: The synthesis of this compound with stable isotopes (e.g., 13C, 15N, or 2H) would enable quantitative studies of its metabolic fate and target engagement. Stable isotope labeling in combination with mass spectrometry is a powerful technique to trace the metabolism of a compound and to quantify its interaction with target proteins. For instance, 15N-labeled tryptophan has been used to study its incorporation into indole-3-acetic acid in plants.
Table 2: Potential Applications of Labeled this compound Derivatives
| Label Type | Potential Application |
| Biotinylated Probe | Identification of protein binding partners (target deconvolution). |
| Fluorescent Probe | Visualization of cellular uptake and subcellular localization. |
| 13C or 15N Labeled | Quantitative analysis of metabolic pathways and target occupancy. |
Advancements in Theoretical and Computational Chemistry
Computational chemistry offers powerful tools to guide the design and predict the properties of novel compounds, saving significant time and resources in the drug discovery process. For this compound, computational methods can be applied in several ways:
Molecular Docking: To predict the binding modes and affinities of this compound and its derivatives to various biological targets. This can help in prioritizing which compounds to synthesize and test. bldpharm.com
Quantum Chemical Calculations: To understand the electronic properties of the molecule, which can influence its reactivity and interaction with biological targets. Density functional theory (DFT) calculations, for example, can provide insights into the molecule's frontier molecular orbitals and electrostatic potential.
Molecular Dynamics Simulations: To study the dynamic behavior of the compound when bound to its target protein, providing insights into the stability of the complex and the key interactions that maintain binding. bldpharm.com
Recent computational studies on indole derivatives have successfully predicted their chemical reactivity and potential as antibacterial agents, demonstrating the utility of these in silico approaches. By applying these computational tools to this compound, researchers can accelerate its development as a multi-target agent or a chemical probe.
Machine Learning and Artificial Intelligence in SAR Prediction and Molecular Design
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery by enabling rapid and accurate prediction of structure-activity relationships (SAR). For indole derivatives, ML models can be trained on large datasets of known compounds to predict the biological activity of novel, untested molecules. These models can identify key structural features that contribute to potency and selectivity, thereby guiding the design of more effective drug candidates.
Enhanced Predictive Models for Complex Biological Systems
Beyond simple SAR prediction, advanced computational models are being developed to simulate the behavior of indole compounds in complex biological environments. These models can predict pharmacokinetic and pharmacodynamic properties, helping to bridge the gap between in vitro activity and in vivo efficacy.
Addressing Challenges in Indole Chemistry Research for Future Academic Exploration
Despite the significant progress in indole chemistry, several challenges remain.
Strategies for Improving Research Compound Stability and Solubility
Many promising indole-based compounds suffer from poor stability and low aqueous solubility, which can hinder their development as therapeutic agents. Strategies to overcome these limitations include the introduction of polar functional groups, the use of prodrug approaches, and the formulation with solubilizing agents. The ethoxyethyl group in this compound, for instance, may represent a deliberate modification to enhance solubility.
Enhancing Selectivity and Potency in Target Engagement
Achieving high selectivity and potency for a specific biological target is a primary goal in drug design. For indole compounds, this can be achieved through a deep understanding of the target's binding site and the use of structure-based design principles. The functional groups on the indole scaffold, such as the 5-amino group in the title compound, provide handles for synthetic modification to optimize interactions with the target protein.
Q & A
Q. What are the standard synthetic routes for 1-(2-Ethoxyethyl)-1H-indol-5-amine, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves alkylation of the indole nitrogen with 2-ethoxyethyl groups. Key steps include:
- N-alkylation : Reacting 5-aminoindole with 2-ethoxyethyl halides (e.g., bromide or chloride) under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or DMSO.
- Optimization : Temperature control (60–80°C) and extended reaction times (12–24 hours) improve substitution efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances yield and purity .
- By-product minimization : Use of anhydrous conditions and stoichiometric monitoring via TLC or HPLC prevents over-alkylation or decomposition .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., ethoxyethyl group integration at δ 3.5–4.0 ppm for OCH₂CH₂). Aromatic protons in the indole ring appear as distinct doublets (δ 6.5–7.5 ppm) .
- High-resolution mass spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₂H₁₇N₂O) with <2 ppm error .
- HPLC-PDA : Assesses purity (>95%) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?
Discrepancies often arise from variations in:
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) to ensure reproducibility .
- Metabolic stability : Evaluate cytochrome P450 interactions using liver microsomes to account for species-specific metabolism differences .
- Data normalization : Use internal controls (e.g., β-actin in Western blots) and statistical methods (e.g., ANOVA with post-hoc tests) to mitigate batch effects .
Q. What experimental strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound derivatives?
- Substitution libraries : Synthesize analogs with modifications at the indole C3/C4 positions or ethoxyethyl chain length. Test for affinity toward serotonin receptors (5-HT₂A/5-HT₇) using radioligand binding assays .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins. Validate with mutagenesis studies (e.g., Ala-scanning of receptor active sites) .
- Pharmacophore analysis : Compare electron-withdrawing/donating groups to correlate substituents with activity trends (e.g., EC₅₀ values in enzyme inhibition assays) .
Q. What methodological approaches are used to investigate the pharmacokinetic properties of this compound in preclinical models?
- ADME profiling :
- Absorption : Caco-2 cell monolayers assess permeability (Papp >1×10⁻⁶ cm/s indicates good oral bioavailability).
- Metabolism : Incubate with hepatic microsomes (human/rat) to identify major metabolites via LC-MS/MS .
- In vivo studies : Administer IV/PO doses in rodents; collect plasma at intervals (0–24h) for LC-MS quantification. Calculate AUC, t₁/₂, and clearance rates .
- Protein binding : Use equilibrium dialysis to measure free fraction in plasma (e.g., >90% binding suggests limited CNS penetration) .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s anti-inflammatory efficacy in murine vs. human macrophage models?
- Species-specific factors : Compare TLR4/NF-κB pathway activation in human (THP-1) vs. murine (RAW264.7) macrophages under identical LPS-stimulated conditions .
- Dose-response reevaluation : Test a broader concentration range (nM–μM) to identify non-linear effects or toxicity thresholds .
- Cytokine profiling : Use multiplex assays (e.g., Luminex) to quantify IL-6, TNF-α, and IL-10 levels, ensuring normalization to total protein content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
